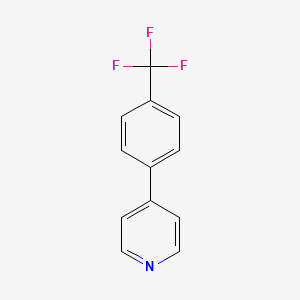
4-(4-(Trifluoromethyl)Phenyl)Pyridine
Vue d'ensemble
Description
4-(4-(Trifluoromethyl)Phenyl)Pyridine, often referred to as 4-TFPP, is an organic compound belonging to the family of pyridines. It is a colorless solid that has a variety of applications in the scientific and industrial fields. It is used as a building block for the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. 4-TFPP has been studied extensively in the scientific research fields due to its versatile properties, and its potential for use in various applications.
Applications De Recherche Scientifique
Synthesis and Properties of Fluorinated Polyimides
4-(4-(Trifluoromethyl)Phenyl)Pyridine, as part of a diamine monomer named FAPP, is utilized in synthesizing fluorinated pyridine-bridged aromatic poly(ether-imide)s. These polymers exhibit good solubility, excellent thermal properties, strong mechanical attributes, and optical transparency, with potential applications in high-performance materials (Wang et al., 2008). A similar study involving m-PAFP diamine monomer highlights the production of polyimides with high solubility, thermal stability, and good mechanical properties (Ma et al., 2010).
Crop Protection Products
Trifluoromethyl pyridines, a category encompassing this compound, are significant in crop protection. They are incorporated into molecules yielding fungicides, herbicides, insecticides, and nematicides, owing to their biological properties (Burriss et al., 2018).
Synthesis of Furo[3,2-c]pyridine Derivatives
This compound is used in the synthesis of various furo[3,2-c]pyridine derivatives, which are important for creating new chemical entities with potential applications in various fields (Bradiaková et al., 2009).
Organoborane Catalysis
It forms part of the structure of a bulky organoborane Ar(F)2BMe used in the 1,4-hydroboration of pyridines, a process that is highly chemo- and regioselective, indicating its relevance in synthetic organic chemistry (Fan et al., 2015).
Electroluminescence in Organic Electronics
Compounds like 1-(4-(trifluoromethyl)phenyl)isoquinoline and 4-(4-(trifluoromethyl)phenyl) quinazoline, related to this compound, are used in synthesizing iridium(III) complexes for applications in organic light-emitting diodes (OLEDs), showcasing their role in the development of electronic and photonic devices (Su & Zheng, 2018).
Mécanisme D'action
Target of Action
Similar compounds, such as 1-[4-(pyridin-4-yloxy)phenyl]-3-[3-(trifluoromethyl)phenyl]urea, have been found to target the tyrosine-protein kinase abl1 in humans .
Mode of Action
It’s known that the trifluoromethyl group and pyridine structure in similar compounds contribute to their distinctive physical-chemical properties .
Biochemical Pathways
Compounds with similar structures have been found to exhibit analgesic efficacy, suggesting they may interact with pain-related biochemical pathways .
Pharmacokinetics
Similar compounds have been found to have high gi absorption and are bbb permeant .
Result of Action
Similar compounds have been found to exhibit superior pest control properties when compared to traditional phenyl-containing insecticides .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(4-(Trifluoromethyl)Phenyl)Pyridine. For instance, it is a flammable substance and should be kept away from fire sources. It should also be stored in a sealed container, away from oxidizing agents .
Safety and Hazards
Orientations Futures
The demand for 4-(4-(Trifluoromethyl)Phenyl)Pyridine derivatives has been increasing steadily in the last 30 years . Several derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the moiety have been granted market approval, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of this compound will be discovered in the future .
Analyse Biochimique
Biochemical Properties
4-(4-(Trifluoromethyl)Phenyl)Pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design . It has been observed to interact with enzymes such as cytochrome P450, influencing their activity and potentially leading to enzyme inhibition or activation . Additionally, this compound can form hydrogen bonds with proteins, affecting their conformation and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to altered gene expression and cellular responses . Furthermore, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . The trifluoromethyl group enhances the compound’s binding affinity to target proteins, facilitating interactions that result in changes in gene expression and cellular function . Additionally, this compound can influence the stability and degradation of proteins, further modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have significant biological effects . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce changes in cellular function over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic stability and improved drug efficacy . At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent and requires careful consideration in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Enzymes such as cytochrome P450 play a significant role in the metabolism of this compound, contributing to its biotransformation and elimination from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s lipophilicity facilitates its diffusion across cell membranes, allowing it to accumulate in specific cellular compartments . Additionally, binding proteins can influence the localization and distribution of this compound, affecting its overall activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes .
Propriétés
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N/c13-12(14,15)11-3-1-9(2-4-11)10-5-7-16-8-6-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLRYMRLOBCRPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346681 | |
| Record name | 4-(4-Trifluoromethylphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220000-88-4 | |
| Record name | 4-(4-Trifluoromethylphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
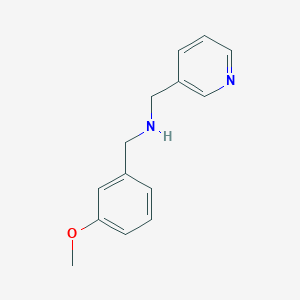

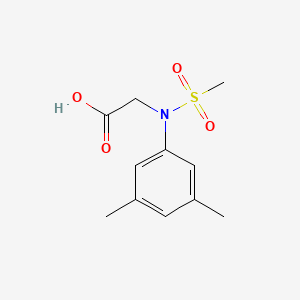
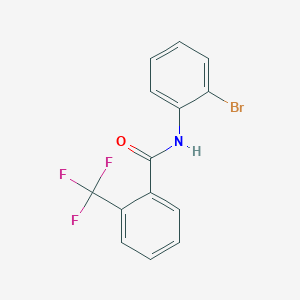

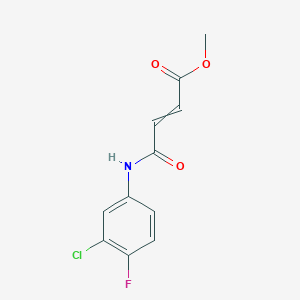

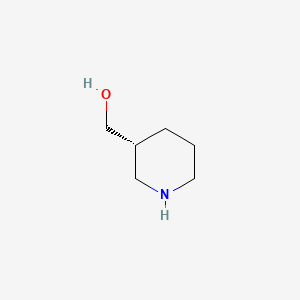



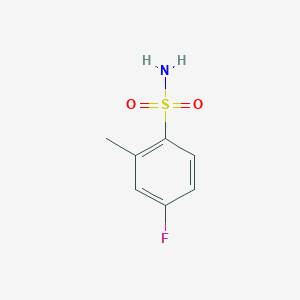
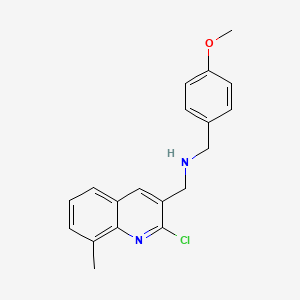
![8-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299905.png)
